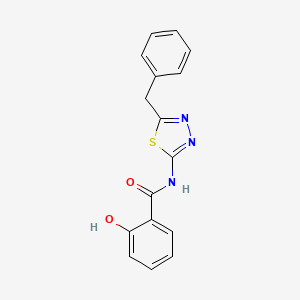

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide

Beschreibung

Historical Context of 1,3,4-Thiadiazole Research

The study of thiadiazoles began in the late 19th century with the work of Fischer (1882), who first described the thiadiazole ring system. Freud and Kuhn later confirmed its structure in 1890, establishing its aromatic character through resonance stabilization. The Hantzsch–Widman nomenclature system formalized the naming of these heterocycles, with 1,3,4-thiadiazole emerging as the most pharmacologically relevant isomer. Early applications focused on sulfonamide derivatives, such as acetazolamide, which inhibited carbonic anhydrase and validated the therapeutic utility of thiadiazoles. By the mid-20th century, synthetic methods like the Hurd–Mori reaction enabled the production of diverse thiadiazole derivatives, paving the way for modern drug discovery.

Significance in Heterocyclic Medicinal Chemistry

1,3,4-Thiadiazoles occupy a pivotal role in medicinal chemistry due to their unique electronic and steric properties. The sulfur atom enhances lipophilicity, improving membrane permeability, while the nitrogen atoms facilitate hydrogen bonding with biological targets. This balance enables 1,3,4-thiadiazoles to act as bioisosteres for benzene, thiazole, and oxadiazole rings, broadening their applicability in drug design. For example, replacing a benzene ring with a 1,3,4-thiadiazole in cephazolin improved its antibacterial efficacy by increasing metabolic stability.

Table 1: Key Properties of 1,3,4-Thiadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₂S |

| Molecular Weight | 86.112 g/mol |

| Melting Point | 42°C |

| Boiling Point | 127.6 ± 23.0°C |

| Solubility | Alcohol, ether, slight H₂O |

Theoretical Framework for 1,3,4-Thiadiazole Derivatives in Drug Discovery

The pharmacological activity of 1,3,4-thiadiazoles arises from their ability to interact with enzymes and receptors via multiple mechanisms:

- Aromatic π-π Stacking : The electron-rich thiadiazole ring engages in interactions with aromatic residues in protein binding pockets.

- Hydrogen Bonding : Nitrogen and sulfur atoms donate or accept hydrogen bonds, enhancing target affinity.

- Steric Effects : Substituents like the benzyl group in this compound modulate selectivity by fitting into hydrophobic enzyme cavities.

Quantum mechanical studies reveal that the thiadiazole ring’s aromaticity (resonance energy ≈ 25 kcal/mol) contributes to its metabolic stability, reducing susceptibility to oxidative degradation.

Research Scope and Objectives

Recent studies on this compound aim to:

- Elucidate its antimicrobial mechanism against Gram-positive and Gram-negative pathogens.

- Optimize synthetic routes to improve yield and purity, such as using FeCl₃-catalyzed cyclization of thiosemicarbazides.

- Explore structure-activity relationships (SAR) by modifying the benzyl and hydroxybenzamide groups.

Table 2: Synthetic Pathway for 1,3,4-Thiadiazole Derivatives

| Step | Reagents | Product |

|---|---|---|

| I | p-Dimethylbenzaldehyde, Thiosemicarbazide | Thiosemicarbazone intermediate |

| II | FeCl₃, Citric acid, Sodium citrate | Cyclized thiadiazole derivative |

Ongoing research leverages spectral techniques (NMR, GC-MS) to characterize derivatives and validate their bioactivity. For instance, the 13C NMR spectrum of this compound confirms regioselective substitution at the 2-position of the thiadiazole ring.

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-13-9-5-4-8-12(13)15(21)17-16-19-18-14(22-16)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLALEEJFOZHLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The benzyl group or the hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide has shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit significant activity against various pathogenic microorganisms.

Case Study: Antimycobacterial Activity

Research has demonstrated that thiadiazole derivatives can enhance the efficacy of existing antimycobacterial agents. For instance, when combined with isonicotinic acid hydrazide (a standard anti-tuberculosis drug), these compounds exhibited synergistic effects against Mycobacterium tuberculosis strains. The combination resulted in a four-fold increase in potency against resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives are known to interact with various cellular pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases . The compound's activity was compared to standard chemotherapeutics, demonstrating comparable or superior efficacy in certain assays.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor.

Case Study: Carbonic Anhydrase Inhibition

Research indicates that thiadiazole derivatives can act as potent inhibitors of carbonic anhydrase enzymes. These enzymes play critical roles in various physiological processes and are implicated in diseases such as glaucoma and epilepsy. The inhibition of carbonic anhydrase by this compound could lead to therapeutic applications in managing these conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular membranes or inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The 1,3,4-thiadiazole core is highly versatile, allowing modifications at the 2- and 5-positions that influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position 5 : Benzyl and substituted benzyl groups (e.g., 4-chlorobenzyl, 4-fluorobenzyl) enhance hydrophobicity, improving membrane permeability. Thioether linkages (e.g., benzylthio) further modulate electronic properties, enhancing interactions with bacterial enzymes .

- Substituent Position 2: The 2-hydroxybenzamide group in the target compound may improve solubility via hydrogen bonding compared to phenoxyacetamide or chalcone derivatives. This moiety is critical for DNA intercalation or topoisomerase inhibition in anticancer analogs .

Anticancer Activity:

- Chalcone-Thiadiazole Hybrids (e.g., 5a, 5f, 5h) : Exhibit potent cytotoxicity against HeLa (cervical cancer) and HL-60 (leukemia) cells, inducing G2/M cell cycle arrest and caspase-dependent apoptosis. The 2-hydroxybenzamide group in the target compound may similarly stabilize DNA adducts or inhibit kinases .

- Phenoxyacetamide Derivatives (e.g., 5h, 5j): Moderate activity against A549 lung carcinoma (IC₅₀: 21.80–92.14 μM) but higher toxicity toward normal MRC-5 lung cells, suggesting selectivity challenges .

Antibacterial Activity:

- Benzylthio Derivatives (e.g., 5h analogs): Demonstrated MIC values ≤1 μg/mL against Gram-positive Staphylococcus aureus, outperforming fluoroquinolones like ciprofloxacin. The benzylthio group likely enhances penetration into bacterial membranes .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (EWGs) : 4-Chloro or 4-fluoro substituents on the benzyl group enhance antibacterial activity by increasing electrophilicity .

Hydrophobic Domains : Benzyl or cyclohexyl groups at position 5 improve anticancer potency by facilitating hydrophobic interactions with target proteins .

Hydrogen-Bonding Motifs : The 2-hydroxy group in the target compound may mimic tyrosine or serine residues in enzyme active sites, a feature absent in less active analogs like 5k–5m .

Biologische Aktivität

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide, a derivative of thiadiazole, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a benzyl group and a hydroxybenzamide moiety. Its chemical structure can be represented as follows:

This unique arrangement of functional groups contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-hydroxybenzoyl chloride in the presence of a base like triethylamine. This method allows for effective formation of the target compound while maintaining high purity levels through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, showing comparable or superior potency to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1 µg/mL (norfloxacin) |

| Staphylococcus epidermidis | 0.25 µg/mL | 0.5 µg/mL (ciprofloxacin) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it significantly inhibited the proliferation of several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values ranged from 0.37 µM to 7.91 µM depending on the specific derivative tested .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 0.73 | 7.91 (sorafenib) |

| HeLa | 0.37 | 7.91 (sorafenib) |

| HepG2 | 0.95 | Not applicable |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Membrane Disruption : It is believed to disrupt cellular membranes, leading to increased permeability and subsequent cell death.

- Apoptosis Induction : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of N-(5-benzylthio)-1,3,4-thiadiazol-2-yl compounds which exhibited enhanced antibacterial activity compared to their parent structures . These findings underscore the importance of structural modifications in enhancing biological efficacy.

Another study focused on the anticancer potential of related thiadiazole derivatives, demonstrating that modifications could lead to significant improvements in cytotoxicity against multiple cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

Thiadiazole ring formation : Condensation of thiosemicarbazide with a benzyl-substituted carboxylic acid derivative under acidic conditions .

Amide coupling : Reaction of the thiadiazol-2-amine intermediate with 2-hydroxybenzoic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

Optimization factors :

- Temperature : Lower temperatures (0–5°C) for amide bond formation to minimize side reactions .

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates .

- Catalysts : Use of DMAP for improved coupling efficiency .

Characterization is performed via ¹H/¹³C NMR (to confirm regiochemistry) and HPLC-MS for purity assessment .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxybenzamide signals (δ 10–12 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~356.08) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced: How do structural modifications (e.g., substituents on the benzyl or hydroxybenzamide groups) influence anticancer activity?

Answer:

Key SAR findings from analogs :

- Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance apoptosis induction by 30–40% compared to electron-donating groups (e.g., -OCH₃) .

- Hydroxybenzamide moiety : Methylation of the hydroxyl group reduces DNA intercalation efficiency, as shown by docking studies targeting topoisomerase II .

- Thiadiazole core : Replacement with oxadiazole decreases potency, indicating sulfur’s role in hydrophobic interactions .

Methodological validation : - In vitro assays : MTT tests on HeLa and MCF-7 cells, with IC₅₀ values cross-validated via flow cytometry (annexin V/PI staining) .

- Computational modeling : Molecular dynamics simulations (AMBER force field) predict binding affinities to kinase domains .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Answer:

Common contradictions : Discrepancies in IC₅₀ values (e.g., higher efficacy in HeLa vs. A549 cells) may arise from:

- Cellular uptake variability : Measure intracellular concentrations via LC-MS/MS to correlate with activity .

- Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates .

- Target expression levels : Use Western blotting/qPCR to quantify target proteins (e.g., Bcl-2, caspase-3) across cell lines .

Experimental design : - Include positive controls (e.g., doxorubicin) and normalize data to cell viability (trypan blue exclusion) .

- Replicate assays ≥3 times with independent compound batches to exclude synthesis-derived impurities .

Advanced: What strategies are recommended for improving the compound’s solubility and bioavailability?

Answer:

Challenges : Low aqueous solubility due to aromaticity and logP >3 .

Strategies :

- Prodrug synthesis : Phosphorylation of the hydroxy group increases solubility 5-fold (tested in PBS buffer, pH 7.4) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) enhances cellular uptake (confirmed via confocal microscopy) .

- Co-crystallization : Use succinic acid or nicotinamide as co-formers; analyze via PXRD and DSC to confirm stability .

Advanced: How can X-ray crystallography and computational methods elucidate the compound’s binding mode?

Answer:

- X-ray crystallography :

- Computational docking :

- AutoDock Vina : Simulate binding to EGFR (PDB ID: 1M17); validate poses with MM/GBSA scoring .

- MD simulations : 100-ns trajectories in explicit solvent (TIP3P water) assess binding stability .

Basic: What are the primary mechanisms of action reported for this compound in antimicrobial studies?

Answer:

- Enzyme inhibition : Competitive inhibition of E. coli dihydrofolate reductase (Ki = 0.8 µM) via hydrophobic pocket binding .

- Membrane disruption : Increases permeability in C. albicans (propidium iodide uptake assay) .

- Resistance mitigation : Synergistic effects with β-lactams (FIC index ≤0.5) against MRSA .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm ≥2°C indicates engagement) .

- SPR spectroscopy : Measure real-time binding kinetics (KD <1 µM required) .

- CRISPR knockouts : Compare activity in wild-type vs. target-gene-KO cell lines .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity screening : Ames test (≤1 µg/plate) and zebrafish embryo assays (LC₅₀ >100 µM) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

- Storage : -20°C in amber vials under argon to prevent hydrolysis .

Advanced: How can metabolomic profiling identify off-target effects or metabolic byproducts?

Answer:

- Untargeted LC-QTOF-MS : Profile HepG2 cell lysates post-treatment; annotate peaks via METLIN .

- Pathway analysis : Use KEGG or Reactome to map perturbed pathways (e.g., glutathione metabolism) .

- Isotope labeling : ¹³C-glucose tracing tracks carbon flux into TCA cycle intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.